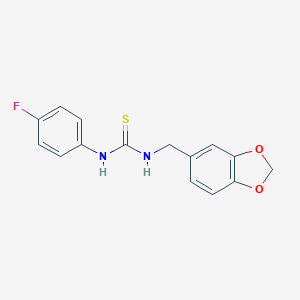![molecular formula C19H18F3NO2 B449279 (4-tert-butylphenyl)[({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)oxy]methanone](/img/structure/B449279.png)
(4-tert-butylphenyl)[({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)oxy]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-tert-butylphenyl)[({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)oxy]methanone is an organic compound that features both trifluoromethyl and oxime functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-tert-butylphenyl)[({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)oxy]methanone typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with hydroxylamine to form the oxime. This is followed by the acylation of the oxime with 4-tert-butylbenzoyl chloride under basic conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same basic reactions as in laboratory settings, but optimized for efficiency and yield. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
(4-tert-butylphenyl)[({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)oxy]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(4-tert-butylphenyl)[({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)oxy]methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (4-tert-butylphenyl)[({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)oxy]methanone involves its interaction with various molecular targets. The oxime group can form stable complexes with metal ions, which can be exploited in catalysis. The trifluoromethyl group imparts unique electronic properties, influencing the reactivity and stability of the compound.
類似化合物との比較
Similar Compounds
2-(trifluoromethyl)benzaldehyde: Shares the trifluoromethyl group but lacks the oxime and tert-butylbenzoyl functionalities.
4-tert-butylbenzaldehyde oxime: Contains the oxime and tert-butylbenzoyl groups but lacks the trifluoromethyl group.
Uniqueness
(4-tert-butylphenyl)[({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)oxy]methanone is unique due to the combination of its trifluoromethyl, oxime, and tert-butylbenzoyl groups. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and material science.
特性
分子式 |
C19H18F3NO2 |
|---|---|
分子量 |
349.3g/mol |
IUPAC名 |
[(E)-[2-(trifluoromethyl)phenyl]methylideneamino] 4-tert-butylbenzoate |
InChI |
InChI=1S/C19H18F3NO2/c1-18(2,3)15-10-8-13(9-11-15)17(24)25-23-12-14-6-4-5-7-16(14)19(20,21)22/h4-12H,1-3H3/b23-12+ |
InChIキー |
UOGNCCKCEIOHAS-FSJBWODESA-N |
異性体SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)O/N=C/C2=CC=CC=C2C(F)(F)F |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)ON=CC2=CC=CC=C2C(F)(F)F |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)ON=CC2=CC=CC=C2C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(1E)-1-(1,3-benzodioxol-5-yl)ethylidene]-4-chlorobenzenesulfonohydrazide](/img/structure/B449197.png)

![4-(2-{(2,5-Dioxo-1-phenyl-3-pyrrolidinyl)[(ethylamino)carbothioyl]amino}ethyl)benzenesulfonamide](/img/structure/B449199.png)

![1-[1-(2-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-methyl-1-[2-(4-sulfamoylphenyl)ethyl]thiourea](/img/structure/B449204.png)
![N-CYCLOHEPTYL-3-{[2-(CYCLOHEPTYLCARBAMOYL)ETHYL]SULFANYL}PROPANAMIDE](/img/structure/B449205.png)

methanone](/img/structure/B449210.png)
![3-CYCLOPENTYL-N-[4-(3-CYCLOPENTYLPROPANAMIDO)BUTYL]PROPANAMIDE](/img/structure/B449211.png)
![Methyl 2-{[(3-chloroanilino)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B449212.png)
![N-{3-[N-(2-thienylcarbonyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide](/img/structure/B449214.png)
![2-[({[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}carbothioyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B449215.png)
![3-(2-thienyl)-N-(6-{[3-(2-thienyl)acryloyl]amino}-2-pyridinyl)acrylamide](/img/structure/B449216.png)
![ethyl 2-[({[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B449219.png)
